

Spectroscopic Profile of 3-Octyn-1-ol: A Technical Guide

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Compound of Interest

Compound Name: 3-Octyn-1-ol

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This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **3-Octyn-1-ol** (CAS No. 14916-80-4). The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, is intended to support research, development, and quality control activities involving this molecule.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **3-Octyn-1-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
~3.7	Triplet	H-1 (-CH ₂ OH)
~2.4	Triplet	H-2 (-C≡C-CH ₂ -)
~2.1	Multiplet	H-5 (-C≡C-CH ₂ -C ₃ H ₇)
~1.4-1.6	Multiplet	H-6, H-7 (-CH ₂ -CH ₂ -CH ₃)
~0.9	Triplet	H-8 (-CH ₃)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
~81	C-3 or C-4 (alkyne)
~78	C-3 or C-4 (alkyne)
~61	C-1 (-CH ₂ OH)
~31	C-6
~22	C-7
~20	C-2
~18	C-5
~13	C-8 (-CH ₃)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Description	Functional Group
~3330 (broad)	O-H stretch	Alcohol
~2960, 2930, 2870	C-H stretch (sp ³)	Alkane
~2230 (weak)	C≡C stretch	Alkyne (internal)
~1050	C-O stretch	Primary Alcohol

Mass Spectrometry (MS)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment
126	~5	[M] ⁺ (Molecular Ion)
97	~20	[M - C ₂ H ₅] ⁺
83	~30	[M - C ₃ H ₇] ⁺
67	~100 (Base Peak)	[C ₅ H ₇] ⁺
55	~60	[C ₄ H ₇] ⁺
41	~85	[C ₃ H ₅] ⁺

Experimental Protocols

The data presented in this guide are compiled from various sources. The following are generalized experimental protocols typical for the acquisition of such spectroscopic data for a liquid alcohol like **3-Octyn-1-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

A sample of **3-Octyn-1-ol** is typically dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The concentration is generally in the range of 5-25 mg/mL. The spectra are recorded on a high-resolution NMR spectrometer, such as a Bruker AC-300, operating at a proton frequency of 300 MHz.^[1] For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like **3-Octyn-1-ol**, the analysis can be performed neat (undiluted). A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr) or, more commonly, by using an Attenuated Total Reflectance (ATR) accessory, which requires only a small drop of the

sample to be placed on the crystal. The spectrum is recorded over the mid-infrared range, typically 4000-400 cm^{-1} .

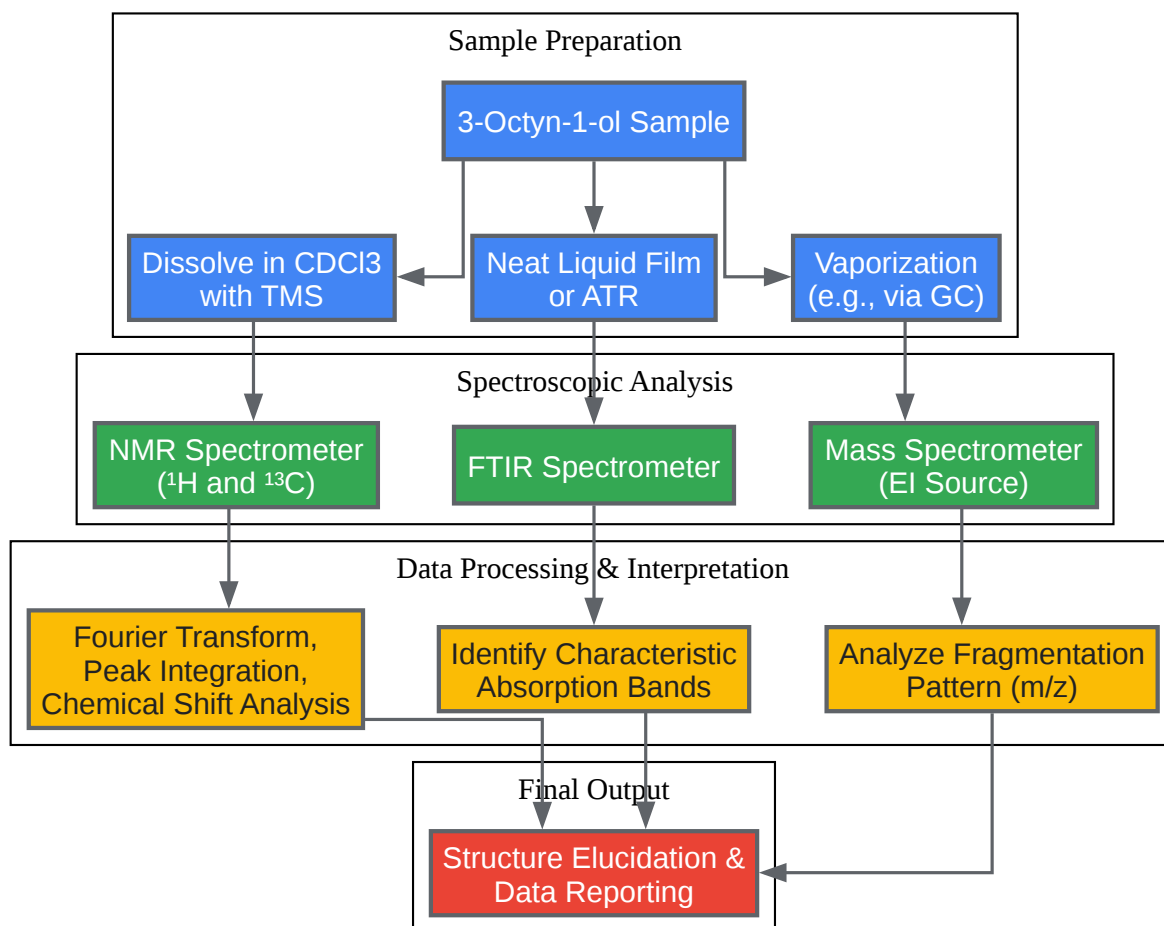
Mass Spectrometry (MS)

Mass spectra are commonly acquired using a mass spectrometer with an electron ionization (EI) source. The liquid sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation and purification, and then vaporized. In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.^{[2][3]} The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **3-Octyn-1-ol**.



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Caption: A generalized workflow for the spectroscopic analysis of **3-Octyn-1-ol**.

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